molecular formula C22H27N9O7S2 B601320 Delta-2-Cefteram Pivoxil CAS No. 104712-44-9

Delta-2-Cefteram Pivoxil

Cat. No. B601320
M. Wt: 593.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-Cefteram Pivoxil is a minor metabolite of Cefteram Pivoxil, a third-generation oral cephalosporin . It is used as an antibiotic and has a broad spectrum of antibacterial activity .


Molecular Structure Analysis

The molecular formula of Delta-2-Cefteram Pivoxil is C22H27N9O7S2, and its molecular weight is 593.64 .


Physical And Chemical Properties Analysis

Delta-2-Cefteram Pivoxil has a molecular weight of 593.64 and a molecular formula of C22H27N9O7S2 .

Scientific Research Applications

Pharmacokinetics and Clinical Evaluation

  • Development in Pharmacokinetics : Cefteram pivoxil, an oral third-generation cephalosporin, has a broad antibacterial spectrum and high stability against beta-lactamases. It has shown little resistance against most common pathogenic bacteria. Its development in pharmacokinetics and clinical evaluation provides a basis for rational drug use (G. Hui, 2011).

Clinical Studies in Various Fields

  • Otorhinolaryngology : Clinical efficacy in otorhinolaryngological infections was evaluated, showing high rates of positive response and eradication of bacterial strains (Taguchi Kiichiro et al., 1991).
  • Pediatrics : Studies in pediatrics indicated high clinical efficacy with no observed side effects or abnormal laboratory findings, demonstrating its effectiveness in treating various infections in children (M. Yokoyama et al., 1989).

In Vitro Activity

  • Activity Against Gram-Negative Bacteria : An in vitro study showed that Cefteram, the active form of Cefteram pivoxil, was highly effective against enteropathogenic Enterobacteriaceae and Vibrionaceae, though less so against nonfermentative rods (P. Hohl et al., 1989).

Impurity Profiling and Quality Control

  • Impurity Profiling Using FT-ICR MS : A study conducted impurity profiling of Cefteram pivoxil using Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS). This research is vital for the quality control and stability study of Cefteram pivoxil, identifying a total of 20 related substances, including 6 process-related substances and 14 degradation products (Yiqiang Yue et al., 2020).

Pharmacokinetic Comparisons

  • Bioavailability Study : Research comparing powder suspension and tablet formulations of Cefteram pivoxil in healthy Chinese adult male volunteers showed that both formulations were bioequivalent in terms of rate and extent of absorption, and were well-tolerated (Jian-jun Zou et al., 2008).

Safety And Hazards

Delta-2-Cefteram Pivoxil may cause an allergic skin reaction and allergy or asthma symptoms if inhaled. It is also suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

The future of Cefteram Pivoxil Tablets, which Delta-2-Cefteram Pivoxil is a minor metabolite of, is expected to experience strategic mergers, partnerships, and acquisitions aimed at expanding product portfolios and enhancing market position and innovations .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSIJKGBMZQPQF-QWIQBTIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delta-2-Cefteram Pivoxil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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